3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Quality Control Procurement Specification Screening Collection Curation

This benzofuran-2-carboxamide screening compound features a unique 2,4-dimethoxy/2-ethoxyphenyl substitution pattern absent from all publicly annotated analogs. This topology is critical for PDE4/TNF pharmacophore screening; even minor substituent changes can cause >10-fold shifts in PDE4 IC50. Procuring this exact compound (≥90% purity) is essential for SAR integrity, enabling direct PDE4 subtype-selectivity profiling and serving as a calibration standard for computational docking models before committing to expensive custom synthesis.

Molecular Formula C26H24N2O6
Molecular Weight 460.486
CAS No. 888445-70-3
Cat. No. B2801390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
CAS888445-70-3
Molecular FormulaC26H24N2O6
Molecular Weight460.486
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C26H24N2O6/c1-4-33-21-12-8-6-10-19(21)27-26(30)24-23(17-9-5-7-11-20(17)34-24)28-25(29)18-14-13-16(31-2)15-22(18)32-3/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29)
InChIKeyIDYISBIYYVIJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide – Procurement-Ready Research Compound Overview


3-(2,4-Dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide (CAS 888445-70-3) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class, a scaffold historically associated with phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) inhibition . The compound has a molecular formula of C26H24N2O6 and a molecular weight of 460.5 g/mol . It is commercially catalogued as a screening compound by Life Chemicals (product ID F1883-0346) at a standard purity of ≥90%, with pricing starting at approximately $54 USD per mg . To date, no peer-reviewed primary pharmacology or crystallography data specific to this compound have been deposited in PubChem, ChEMBL, or PubMed, indicating it is a prevalent but biologically unannotated member of commercial screening decks .

Why Generic Substitution Fails for 3-(2,4-Dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide (CAS 888445-70-3)


Substituting 888445-70-3 with a generic benzofuran-2-carboxamide or a close analog such as N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-14-5) or 3-(2,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide (CAS 887885-59-8) is scientifically unsound because the simultaneous presence of the 2,4-dimethoxybenzamido moiety at the 3-position and the 2-ethoxyphenyl carboxamide at the 2-position generates a unique hydrogen-bonding and steric topology within the benzofuran scaffold . In the broader benzofuran-2-carboxamide class, small substituent changes at the 3-amido and N-aryl positions have been shown to produce >10-fold shifts in PDE4 IC50 values and qualitatively alter selectivity profiles between PDE4 subtypes . The 2,4-dimethoxy pattern on the benzamido ring provides two methoxy hydrogen-bond acceptors in a specific spatial arrangement that is absent in mono-methoxy or para-substituted analogs, while the 2-ethoxyphenyl group introduces lipophilicity and conformational restriction not recapitulated by unsubstituted phenyl or 4-substituted phenyl variants . These structural features collectively define a pharmacophore that cannot be reproduced by any single commercially available analog, making direct experimental profiling of this exact compound the only valid path for SAR campaigns or target-engagement studies .

Product-Specific Quantitative Evidence Guide for 3-(2,4-Dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide


Purity Specification Differential: ≥90% vs. Industry Benchmark ≥95%

The target compound is supplied by Life Chemicals at a minimum purity of 90%, as verified by the vendor's standard QC protocols . In contrast, closely related analogs such as N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-14-5) are routinely offered at ≥95% purity by multiple vendors . This 5-percentage-point purity gap is quantifiable and procurement-relevant: at screening-relevant concentrations (10 μM), a 90% purity compound may contain up to 10% unidentified impurities that can generate false-positive hit rates in biochemical assays, whereas a 95% purity analog reduces the theoretical maximum impurity burden by half.

Quality Control Procurement Specification Screening Collection Curation

Dimethoxy vs. Monomethoxy Substitution: Predicted Hydrogen-Bond-Acceptor Count Differential

The 2,4-dimethoxybenzamido moiety in the target compound provides two methoxy oxygen atoms capable of serving as hydrogen-bond acceptors, yielding a computed topological polar surface area (TPSA) of approximately 107 Ų . The closest analog, N-(2-ethoxyphenyl)-3-(2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 888445-14-5), contains only one methoxy group on the benzamido ring, reducing its computed hydrogen-bond-acceptor count by one and its TPSA to approximately 97 Ų . This ~10 Ų TPSA differential is predicted to alter passive membrane permeability and target-binding pose geometries, as the additional methoxy group in the 4-position of the target compound can engage a distinct subpocket in PDE4 or kinase ATP-binding sites that the mono-methoxy analog cannot access . This prediction is supported by class-level SAR from the Darwin Discovery patent series, where dimethoxy-substituted benzofuran carboxamides consistently exhibited ≥3-fold greater PDE4 inhibitory potency than their mono-methoxy counterparts .

Computational Chemistry Structure-Based Drug Design SAR Campaigns

N-(2-Ethoxyphenyl) vs. N-Phenyl Substitution: Lipophilicity and Conformational Restriction Differential

The target compound features an N-(2-ethoxyphenyl) carboxamide at the benzofuran 2-position, contributing a computed XLogP3-AA of approximately 4.8 . The des-ethoxy analog, 3-(2,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide (CAS 887885-59-8), lacks the ethoxy substituent and exhibits a computed XLogP3-AA of approximately 4.1 . This ΔlogP of approximately +0.7 log units indicates that the target compound is approximately 5-fold more lipophilic than its N-phenyl counterpart. The ortho-ethoxy group also restricts rotation of the N-phenyl ring through steric and electronic effects, reducing the number of accessible conformers compared to the unsubstituted N-phenyl analog . In the benzofuran-2-carboxamide class, increased lipophilicity at the N-aryl position has been associated with enhanced cell permeability (PAMPA assay) but also with elevated CYP450-mediated oxidative metabolism risk .

Physicochemical Profiling logP Optimization Drug Metabolism

Commercial Availability and Unit Economics: Single-Supplier Sourcing vs. Multi-Vendor Analogs

The target compound is currently available from a single identified commercial supplier, Life Chemicals (product ID F1883-0346), with pricing of approximately $54 USD per mg for 1 mg quantities at 90%+ purity . In contrast, its closest mono-methoxy analog, CAS 888445-14-5, is listed by at least three vendors (BenchChem, EvitaChem, Chemenu) with pricing starting at approximately $30–50 USD per mg at ≥95% purity . The single-supplier status of the target compound introduces procurement risk: any supply disruption at Life Chemicals eliminates the sole commercial source, whereas multi-vendor analogs offer supply chain redundancy. However, the unit price of the target compound ($54/mg) is within 1.8× of the analog price range, which is commercially acceptable for hit validation or focused SAR work given the structural differentiation value .

Supply Chain Risk Procurement Economics Screening Library Acquisition

Benzofuran-2-Carboxamide Class: PDE4/TNF Inhibitory Potential per Darwin Discovery Patent SAR

The benzofuran-2-carboxamide scaffold, to which the target compound belongs, is validated as a privileged chemotype for dual PDE4/TNF inhibition, as established by the Darwin Discovery patent series (US 5,925,636) . Within this patent, benzofuran-2-carboxamides bearing 3-amido substituents analogous to the target compound's 2,4-dimethoxybenzamido group exhibited PDE4 IC50 values ranging from 0.1 to 10 μM in human recombinant PDE4 enzyme assays, with concomitant TNF-α suppression in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) at 1–10 μM . The target compound's specific 2,4-dimethoxybenzamido/2-ethoxyphenyl substitution pattern maps into SAR regions identified as potency-enhancing in the patent, though no direct experimental data for this exact compound are publicly available . Newer benzofuran-2-carboxamide derivatives have demonstrated immunomodulatory activity via CCL20/CCR6 axis blockade at sub-micromolar concentrations in colon cancer cell migration assays, further expanding the therapeutic relevance of the scaffold beyond PDE4/TNF .

Inflammation Phosphodiesterase IV TNF-alpha Inhibition

Absence of Public Bioactivity Annotation: A Differentiating Factor for Novel Target Discovery

As of April 2026, the target compound (CAS 888445-70-3) returns zero annotated bioactivity records in PubChem, ChEMBL, BindingDB, and PubMed . This absence of public annotation is quantitatively meaningful when compared to close analogs: for instance, the benzofuran-2-carboxamide scaffold overall has >500 bioactivity data points deposited across ChEMBL and BindingDB spanning PDE4, 5-HT transporter, dopamine D3 receptor, and kinase targets . The target compound's lack of annotation means it represents genuinely untested chemical space within an otherwise well-profiled scaffold class. For screening campaigns seeking novel mechanism-of-action starting points, this compound offers a higher probability of yielding unanticipated target hits compared to heavily annotated analogs that carry the risk of rediscovering known pharmacology .

Novel Chemical Space Target Deconvolution High-Throughput Screening

Best Research and Industrial Application Scenarios for 3-(2,4-Dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide


Phenotypic High-Throughput Screening for Novel Anti-Inflammatory Lead Identification

Because the target compound maps into the PDE4/TNF-inhibitory benzofuran-2-carboxamide pharmacophore but carries a unique 2,4-dimethoxy/2-ethoxyphenyl substitution pattern absent from all publicly annotated analogs , it is well-suited for inclusion in diversity-oriented phenotypic screening decks targeting inflammatory pathways. Its predicted lipophilicity (XLogP3-AA ≈ 4.8) supports cell permeability for intracellular target engagement in LPS-stimulated PBMC or THP-1 monocyte assays . Any confirmed hit in such a screen would represent a novel SAR starting point with potential intellectual property advantages over the extensively claimed Darwin Discovery chemical series.

Focused PDE4 Subtype Selectivity Profiling

The 2,4-dimethoxybenzamido moiety provides two methoxy hydrogen-bond acceptors in a spatial arrangement that may differentially engage PDE4 subtype isoforms (PDE4A, PDE4B, PDE4C, PDE4D) compared to mono-methoxy analogs . Procurement of this compound for head-to-head PDE4 panel screening (e.g., using human recombinant PDE4 subtype enzymes at 10 μM test concentration) would directly test the hypothesis that the dimethoxy motif confers subtype selectivity, a critical differentiator for minimizing emetic side effects associated with pan-PDE4 inhibition .

Computational Docking and Pharmacophore Model Validation

The compound's well-defined 3D structure, featuring the benzofuran core with distinct 3-amido and 2-carboxamide vectors, makes it an ideal test ligand for validating computational docking models of PDE4 or CCR6 targets . Its intermediate computed properties (MW = 460.5, TPSA ≈ 107 Ų, XLogP3-AA ≈ 4.8) place it within drug-like chemical space (Lipinski rule of five compliant), enabling its use as a calibration standard for physics-based binding affinity prediction workflows before committing to more expensive custom synthesis of analogs .

Supply Chain Benchmarking and Quality Specification Studies

As a single-supplier compound (Life Chemicals) offered at 90%+ purity, the target compound serves as a procurement case study for evaluating the cost-benefit trade-off between structural novelty and quality specification . Organizations building fragment or lead-like screening collections can use this compound to benchmark the incremental cost of orthogonal purity verification (qNMR, LC-MS) against the value of accessing untested chemical space, informing make-vs-buy decisions for analogous singleton screening compounds .

Quote Request

Request a Quote for 3-(2,4-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.